molecular formula C6H10N4S B1331693 2-(Ethylthio)pyrimidine-4,6-diamine CAS No. 23994-93-6

2-(Ethylthio)pyrimidine-4,6-diamine

Cat. No.: B1331693
CAS No.: 23994-93-6
M. Wt: 170.24 g/mol
InChI Key: UBGJVBQNURZQEV-UHFFFAOYSA-N
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Description

2-(Ethylthio)pyrimidine-4,6-diamine is a heterocyclic compound with the molecular formula C6H10N4S It is characterized by the presence of a pyrimidine ring substituted with an ethylthio group at the second position and amino groups at the fourth and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)pyrimidine-4,6-diamine typically involves the reaction of 2-chloropyrimidine-4,6-diamine with ethanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the ethylthio group. The reaction is usually conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)pyrimidine-4,6-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethylthio)pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The amino groups may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)pyrimidine-4,6-diamine
  • 2-(Propylthio)pyrimidine-4,6-diamine
  • 2-(Butylthio)pyrimidine-4,6-diamine

Uniqueness

2-(Ethylthio)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylthio group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications. Compared to its analogs with different alkylthio groups, this compound may exhibit enhanced solubility and reactivity .

Properties

IUPAC Name

2-ethylsulfanylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGJVBQNURZQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357705
Record name 2-(Ethylsulfanyl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23994-93-6
Record name 2-(Ethylsulfanyl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were used to characterize 2-(Ethylthio)pyrimidine-4,6-diamine and what structural information can be derived from them?

A1: While the specific spectroscopic techniques employed are not mentioned in the abstract, common methods for characterizing similar compounds include:

    Q2: How was X-ray diffraction (XRD) used to determine the crystal structure of this compound and what insights did it provide?

    A: X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern produced when X-rays interact with the crystalline sample of this compound, researchers can determine the precise positions of atoms, bond lengths, bond angles, and other structural parameters []. This information is crucial for understanding the molecule's physical and chemical properties, such as its melting point, solubility, and potential for intermolecular interactions.

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